molecular formula C7H9ClN2O B2781118 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 1554253-93-8

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B2781118
CAS No.: 1554253-93-8
M. Wt: 172.61
InChI Key: HLCCJORZSOVDEV-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 1-position, and a carbonyl chloride group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 5-ethyl-1-methylpyrazole with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

5-Ethyl-1-methylpyrazole+SOCl25-Ethyl-1-methylpyrazole-4-carbonyl chloride+SO2+HCl\text{5-Ethyl-1-methylpyrazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Ethyl-1-methylpyrazole+SOCl2​→5-Ethyl-1-methylpyrazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its reactivity with various biological targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-1-methylpyrazole-4-carboxylic acid
  • 5-Ethyl-1-methylpyrazole-4-carboxamide
  • 5-Ethyl-1-methylpyrazole-4-ester

Uniqueness

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules. Its ability to undergo various substitution and coupling reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-6-5(7(8)11)4-9-10(6)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCCJORZSOVDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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